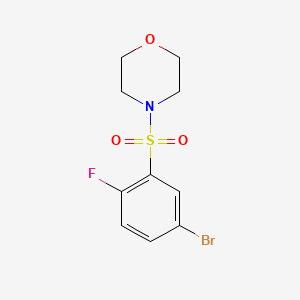

4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine

Description

Properties

IUPAC Name |

4-(5-bromo-2-fluorophenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO3S/c11-8-1-2-9(12)10(7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOSOAGPJMFZLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine, a compound of interest in contemporary medicinal chemistry. This document will delve into its fundamental molecular characteristics, logical synthetic pathways, and its potential applications, grounded in the established significance of the morpholine and sulfonamide moieties in drug discovery.

Core Molecular Profile

This compound is a synthetic organic compound characterized by a central benzene ring substituted with bromine and fluorine atoms, a sulfonyl linker, and a terminal morpholine ring.

Molecular Formula and Weight

The chemical structure of this compound dictates its elemental composition and, consequently, its molecular weight.

Table 1: Core Molecular Data

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁BrFNO₃S |

| Molecular Weight | 324.17 g/mol |

The molecular formula and weight have been calculated based on the compound's structure.

Structural Elucidation

The molecule's architecture is pivotal to its chemical behavior and biological activity. The structure combines several key functional groups, each contributing to its overall properties.

Figure 2: Retrosynthetic approach for the synthesis.

Proposed Experimental Protocol

This protocol is based on standard procedures for the synthesis of arylsulfonamides.

Step 1: Synthesis of 5-Bromo-2-fluorobenzene-1-sulfonyl chloride

The synthesis of the key intermediate, 5-bromo-2-fluorobenzene-1-sulfonyl chloride, can be achieved from 4-bromo-1-fluoro-2-nitrobenzene through a two-step process involving reduction of the nitro group to an amine, followed by diazotization and reaction with sulfur dioxide in the presence of a copper catalyst (the Sandmeyer reaction).

Step 2: Sulfonamide Formation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-2-fluorobenzene-1-sulfonyl chloride (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Amine: To this solution, add morpholine (1.1-1.2 equivalents) dropwise at 0 °C. The slight excess of morpholine helps to drive the reaction to completion and neutralize the hydrochloric acid byproduct. Alternatively, a non-nucleophilic base like triethylamine can be added.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove excess morpholine and base, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.

Figure 3: Proposed synthetic reaction.

Rationale and Applications in Drug Discovery

The inclusion of the morpholine moiety in drug candidates is a well-established strategy in medicinal chemistry. [1]Morpholine is considered a "privileged structure" due to its favorable physicochemical properties, which can enhance the pharmacokinetic profile of a molecule. [2]

The Role of the Morpholine Moiety

The morpholine ring is often incorporated into drug candidates to:

-

Improve Solubility and Bioavailability: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, improving aqueous solubility.

-

Enhance Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation.

-

Modulate Lipophilicity: It provides a balance between lipophilicity and hydrophilicity.

The Significance of the Sulfonamide Linker

The sulfonamide group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial, and anticancer drugs. It can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.

Potential Therapeutic Targets

Given the structural features of this compound, it could be investigated as a potential inhibitor of various enzymes or receptors. The specific substitution pattern on the phenyl ring allows for further modification to optimize binding affinity and selectivity for a particular target. For instance, compounds with similar structural motifs have been explored as endothelin receptor antagonists. [3]

Physicochemical and Spectroscopic Data (Predicted)

While experimental data for this specific compound is not available in public databases, its properties can be predicted based on its structure.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| LogP | ~2.5 |

| Topological Polar Surface Area (TPSA) | 54.9 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the substituted phenyl ring and the methylene protons of the morpholine ring. The morpholine protons would likely appear as two multiplets in the 3-4 ppm region.

-

¹³C NMR: The carbon NMR would display signals for the ten carbon atoms in the molecule, with the aromatic carbons appearing in the 110-160 ppm range and the morpholine carbons in the 40-70 ppm range.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonyl group (around 1350 and 1160 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for bromine.

Conclusion and Future Directions

This compound represents a molecule with significant potential in the field of drug discovery. Its synthesis is achievable through well-established chemical transformations. The combination of the privileged morpholine scaffold with a substituted phenylsulfonamide core provides a versatile platform for the development of novel therapeutic agents. Further research is warranted to synthesize this compound, confirm its physicochemical properties, and evaluate its biological activity against a range of potential targets. The insights gained from such studies could pave the way for the discovery of new and effective medicines.

References

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Bolli, M. H., Boss, C., Binkert, C., Buchmann, S., Bur, D., Gatfield, J., ... & Treiber, A. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

-

Rekha, R., et al. (2023). Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one. ResearchGate. [Link]

-

Gaignard, P., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Institutes of Health. [Link]

-

Singh, G., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]

-

PubChem. (n.d.). 4-((4-Fluorophenyl)sulfonyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2023005587A1 - Synthesis method for empagliflozin key intermediate.

-

PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Aguila, S., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications. [Link]

-

Ahmed, A., et al. (2021). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. ResearchGate. [Link]

-

Al-Ostath, A., et al. (2021). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. ResearchGate. [Link]

-

SpectraBase. (n.d.). 2-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-3-(p-fluorophenyl)-4(1H)quinazolinone. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (5-Bromo-2-Chlorophenyl)(4-(((S)-Tetrahydrofuran-3-Yl)Oxy)Phenyl)Methanol. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(4-Bromophenyl)morpholine. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Morpholinepropionic acid, methyl ester. Retrieved from [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the In Silico Screening of 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine

Executive Summary

The journey of a drug from a novel chemical entity to a clinical candidate is fraught with challenges, high costs, and significant attrition rates. In silico screening has emerged as an indispensable strategy to mitigate these risks, offering a rapid and cost-effective methodology to prioritize compounds with the highest potential for success.[1][2] This guide presents a comprehensive, technically-grounded workflow for the in silico evaluation of a novel compound, "4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine." As this molecule is not extensively characterized in public literature, this document serves as a practical case study on how to approach a new chemical entity from the ground up. We will navigate the critical stages of computational drug discovery, including initial characterization, target identification through reverse pharmacology, rigorous structure-based virtual screening, and predictive profiling for safety and pharmacokinetic properties. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to make informed decisions throughout the discovery pipeline.

Introduction to the Candidate Molecule: this compound

The starting point of any drug discovery campaign is a deep understanding of the lead molecule. For this compound, we begin with a foundational analysis of its physicochemical properties, which are predictive of its "drug-likeness."

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₁BrFNO₃S

-

Canonical SMILES: C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)Br

Physicochemical Profiling: A crucial first pass in evaluating a potential oral drug candidate is to assess its compliance with established guidelines like Lipinski's Rule of Five.[3][4] These rules correlate specific physicochemical parameters with the likelihood of a compound possessing adequate absorption and permeation.[5]

| Property | Predicted Value | Lipinski's Rule of Five Guideline[3][6] | Compliance |

| Molecular Weight | 340.17 g/mol | < 500 Da | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 (3 O, 1 N) | ≤ 10 | Yes |

| LogP (Octanol-Water Partition Coefficient) | 1.85 (Predicted) | ≤ 5 | Yes |

Insight: The candidate molecule fully complies with Lipinski's Rule of Five, suggesting it possesses a favorable physicochemical profile for oral bioavailability. Its moderate lipophilicity (LogP < 5) is a good indicator for balancing membrane permeability with aqueous solubility.[7] This initial assessment provides the confidence to proceed with more resource-intensive computational studies.

Target Identification: A Reverse Pharmacology Approach

With a novel compound, the primary challenge is identifying its biological target(s).[8] Instead of screening the compound against a known target, we employ "target fishing" or "reverse docking" strategies, which invert the process: the compound is screened against a vast library of known protein structures to find potential binding partners.[9][10][11]

The rationale is to leverage the structural information of the entire human proteome to generate testable hypotheses about the molecule's mechanism of action. This is a data-driven approach to move from a chemical structure to a biological function.[10]

// Set max width graph [size="7.6,5"]; } dot Caption: Target identification workflow using reverse docking.

Protocol 2.1: Reverse Docking for Target Fishing

-

Ligand Preparation:

-

Generate the 3D coordinates of this compound using a molecular builder (e.g., Avogadro, ChemDraw).

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer.

-

Assign partial charges (e.g., Gasteiger charges).

-

-

Target Database Preparation:

-

Utilize a curated database of high-quality, druggable protein structures. A common source is the Protein Data Bank (PDB).

-

For each protein, prepare the structure by removing water and other heteroatoms, adding polar hydrogens, and defining the binding pocket. Many reverse docking servers pre-process these structures.

-

-

Execution of Reverse Docking:

-

Submit the prepared ligand to a reverse docking server (e.g., CRDS, TarFisDock).[9]

-

These platforms automate the process of docking the ligand against thousands of protein targets.[12]

-

Causality: The core principle is that a ligand is more likely to bind to a protein if it fits well within its binding site and forms favorable non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts), resulting in a lower (more favorable) docking score.[13]

-

-

Analysis and Prioritization:

-

Retrieve the ranked list of potential protein targets based on their docking scores.

-

Apply a consensus scoring approach if available. Different docking programs use different scoring functions, and a consensus can reduce bias and improve the reliability of predictions.[9]

-

Perform pathway analysis on the top-ranked targets (e.g., using KEGG or Reactome) to see if they cluster in specific signaling pathways, which can provide clues to the compound's broader biological effects.

-

Self-Validation: The trustworthiness of this step comes from statistical enrichment. A truly active compound will show consistently high scores against a family of related proteins (e.g., multiple kinases) rather than a random assortment of unrelated targets. This provides internal validation for the generated hypothesis.

Structure-Based Virtual Screening and Molecular Docking

Assuming the target fishing in Section 2 hypothetically identified Epidermal Growth Factor Receptor (EGFR) kinase as a high-potential target, the next phase is to perform a more focused and rigorous analysis using molecular docking. This validates the initial hit and elucidates the specific binding mode.[14]

// Set max width graph [size="7.6,5"]; } dot Caption: Workflow for molecular docking simulation.

Protocol 3.1: Molecular Docking with AutoDock Vina

This protocol outlines a standard procedure using the widely adopted AutoDock Tools and AutoDock Vina software.[15][16][17][18]

-

Receptor Preparation:

-

Download the crystal structure of EGFR kinase domain (e.g., PDB ID: 2GS2) from the RCSB PDB.[8]

-

Load the PDB file into AutoDock Tools (ADT).

-

Remove water molecules and any co-crystallized ligands. Rationale: Water molecules can sterically hinder the ligand and are often not conserved, while the original ligand must be removed to make the binding site available.

-

Add polar hydrogens to the protein. Rationale: Hydrogens are essential for correct hydrogen bonding calculations.[15]

-

Add Kollman charges to the protein atoms.

-

Save the prepared receptor in the required PDBQT format.

-

-

Ligand Preparation:

-

Load the 3D structure of this compound into ADT.

-

Detect the rotatable bonds. Rationale: Allowing ligand flexibility is crucial for it to adopt an optimal conformation within the binding site.

-

Save the prepared ligand in the PDBQT format.

-

-

Grid Box Generation:

-

Define the search space for the docking simulation by creating a "grid box" that encompasses the entire active site of EGFR. The dimensions and center of the box are critical parameters.

-

Self-Validation: The grid box should be centered on the position of a known co-crystallized inhibitor to ensure the search space is relevant.

-

-

Running AutoDock Vina:

-

Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box coordinates, and the desired exhaustiveness.[16]

-

Expertise: The exhaustiveness parameter controls the computational effort of the search. A higher value (e.g., 32) increases the probability of finding the true energy minimum but requires more time.[16]

-

Execute Vina from the command line: vina --config conf.txt --log log.txt

-

-

Results Analysis:

-

Vina outputs a file with multiple binding poses, ranked by their predicted binding affinity (in kcal/mol).

-

Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Discovery Studio) to analyze the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the receptor.

-

Hypothetical Docking Results

| Compound | Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 4-((5-Bromo-2-fluorophenyl) sulfonyl)morpholine | EGFR | -8.9 | Met793, Leu718, Cys797 |

| Gefitinib (Control) | EGFR | -9.5 | Met793, Leu718, Cys797 |

Insight: A predicted binding affinity of -8.9 kcal/mol is a strong result, suggesting a high-potential interaction. Analysis of the binding pose is critical; observing interactions with key catalytic residues (like the hinge region residue Met793 in EGFR) provides a mechanistic basis for the predicted affinity and builds confidence in the hit.

ADMET Profiling: Predicting Safety and Pharmacokinetics

A potent compound is useless if it is toxic or cannot reach its target in the body. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a vital step to flag potential liabilities early in the discovery process.[19][20][21]

Protocol 4.1: Web-Based ADMET Prediction

-

Tool Selection: Utilize a comprehensive, free web-based tool such as SwissADME or ADMETlab 2.0.[22] These platforms host a suite of validated machine learning models to predict dozens of properties.[23]

-

Input: Submit the SMILES string of the compound (C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)Br) to the server.

-

Analysis: Collate the output data, paying close attention to key parameters related to bioavailability, metabolism, and toxicity.

Predicted ADMET Profile (Hypothetical Data)

| Parameter | Category | Predicted Value | Interpretation & Rationale |

| GI Absorption | Absorption | High | Likely to be well-absorbed from the gut. |

| BBB Permeant | Distribution | No | Unlikely to cross the blood-brain barrier, reducing potential for CNS side effects. |

| CYP2D6 Inhibitor | Metabolism | No | Low risk of drug-drug interactions involving the CYP2D6 enzyme. |

| hERG Inhibitor | Toxicity | Low Risk | Reduced likelihood of cardiotoxicity, a major cause of drug failure. |

| AMES Toxicity | Toxicity | No | Predicted to be non-mutagenic. |

Trustworthiness: While in silico ADMET predictions are not a substitute for experimental assays, they are invaluable for risk assessment. By comparing the profile of our candidate to those of known drugs, we can prioritize compounds with a higher probability of downstream success. Models from platforms like ADMETlab are built on large datasets of experimental results, lending them predictive power.[22]

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

Molecular docking provides a static snapshot of the binding pose. To understand the dynamic behavior and stability of the protein-ligand complex over time, we perform Molecular Dynamics (MD) simulations.[24][25]

Causality: A stable complex, where the ligand remains tightly bound in the active site throughout the simulation, is a strong indicator of a true binding event. Conversely, a ligand that quickly dissociates suggests a transient or non-specific interaction.

// Set max width graph [size="7.6,5"]; } dot Caption: General workflow for Molecular Dynamics simulation.

Protocol 5.1: High-Level MD Simulation with GROMACS

This protocol provides a conceptual overview of the steps involved using GROMACS, a widely used MD engine.[26][27][28]

-

System Preparation:

-

Start with the best-ranked docked pose of the EGFR-ligand complex from Section 3.

-

Use the GROMACS pdb2gmx tool to generate the protein topology based on a chosen force field (e.g., AMBER, CHARMM).[27]

-

Generate the ligand topology and parameters separately (e.g., using a server like CGenFF or ACPYPE).

-

Combine the protein and ligand topologies.

-

Create a simulation box and solvate the complex with a water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system's charge.

-

-

Simulation Execution:

-

Energy Minimization: Perform steepest descent minimization to remove steric clashes.[26]

-

Equilibration: Run two short equilibration phases. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density.

-

Production MD: Run the main simulation for a significant duration (e.g., 100-200 nanoseconds) to collect trajectory data.[27]

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot for the ligand indicates it remains in the binding pocket.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions upon ligand binding.

-

Hydrogen Bond Analysis: Track the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation to identify the most persistent and important interactions.

-

Self-Validation: The primary validation metric is the ligand RMSD. If the ligand's RMSD remains low (< 2-3 Å) relative to the protein backbone after initial equilibration, it provides strong evidence of a stable binding mode. This dynamic validation is a much higher standard of evidence than a static docking score alone.

Conclusion and Forward Look

This guide has systematically detailed a robust in silico workflow for the initial characterization of a novel compound, this compound. By integrating target fishing, molecular docking, ADMET profiling, and molecular dynamics, we have constructed a multi-faceted computational profile of the molecule. The hypothetical results suggest that this compound is a promising candidate for targeting the EGFR kinase domain, exhibiting good drug-like properties, a strong and stable binding affinity, and a favorable preliminary safety profile.

The true power of this in silico process lies in its ability to generate high-confidence, testable hypotheses while efficiently filtering out less promising candidates. The insights gained here provide a strong rationale for advancing this compound to the next stage of the drug discovery pipeline: experimental validation through in vitro biochemical and cellular assays.

References

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

-

Simulations Plus. (n.d.). ADMET Predictor®. Retrieved January 23, 2026, from [Link]

-

Lee, A., Lee, K., & Kim, D. (2019). CRDS: Consensus Reverse Docking System for target fishing. Bioinformatics, 35(19), 3843–3845. [Link]

-

Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Journal of Computer-Aided Molecular Design, 33(10), 1-28. [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved January 23, 2026, from [Link]

-

Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]

-

SCFBio. (n.d.). Lipinski Rule of Five. IIT Delhi. Retrieved January 23, 2026, from [Link]

-

The Scripps Research Institute. (n.d.). Autodock Vina 1.2.0 documentation. Read the Docs. Retrieved January 23, 2026, from [Link]

-

Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved January 23, 2026, from [Link]

-

GROMACS. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials! Retrieved January 23, 2026, from [Link]

-

Luo, M., Wang, X. S., Roth, B. L., Golbraikh, A., & Tropsha, A. (2017). The scoring bias in reverse docking and the score normalization strategy to improve success rate of target fishing. Journal of Chemical Information and Modeling, 57(2), 233-240. [Link]

-

BioSolveIT. (n.d.). In Silico Drug Screening. Retrieved January 23, 2026, from [Link]

-

Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]

-

ADMETlab. (n.d.). ADMETlab 2.0. Retrieved January 23, 2026, from [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved January 23, 2026, from [Link]

-

Drug Target Review. (2022, August 10). Novel streamlined screening method could discover new horizons in chemical reaction design. [Link]

-

InsilicoSci. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Principle of virtual target fishing with a reverse docking approach. Retrieved January 23, 2026, from [Link]

-

GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved January 23, 2026, from [Link]

-

Garibaldi, A., et al. (2025). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. [Link]

-

Ganesan, A., Coote, M. L., & Collins, J. B. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Journal of Chemical Education, 101(9), 3505-3514. [Link]

-

Florida International University. (n.d.). PyRx Docking Tutorial. Retrieved January 23, 2026, from [Link]

-

Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. [Link]

-

Varghese, F. P., et al. (2021). The impact of in silico screening in the discovery of novel and safer drug candidates. Expert Opinion on Drug Discovery, 16(11), 1219-1237. [Link]

-

St-Gallay, S. (2018). The Rule of 5 - Two decades later. Sygnature Discovery. [Link]

-

EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved January 23, 2026, from [Link]

-

Li, Y., et al. (2023). Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity. Frontiers in Pharmacology, 14, 1264564. [Link]

-

Scarpino, A., et al. (2022). Recent Advances in In Silico Target Fishing. Molecules, 27(3), 994. [Link]

-

Xiong, G., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research, 52(W1), W606-W612. [Link]

-

VLS3D.COM. (n.d.). ADMET predictions. Retrieved January 23, 2026, from [Link]

Sources

- 1. biosolveit.de [biosolveit.de]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]

- 6. Lipinski Rule of Five [scfbio-iitd.res.in]

- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 8. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Frontiers | Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity [frontiersin.org]

- 11. Recent Advances in In Silico Target Fishing [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. The scoring bias in reverse docking and the score normalization strategy to improve success rate of target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. m.youtube.com [m.youtube.com]

- 16. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 17. youtube.com [youtube.com]

- 18. bioinformaticsreview.com [bioinformaticsreview.com]

- 19. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 20. sygnaturediscovery.com [sygnaturediscovery.com]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

- 24. GROMACS Tutorials [mdtutorials.com]

- 25. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 26. m.youtube.com [m.youtube.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

A Technical Guide to 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine: A Versatile Intermediate for Modern Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine, a synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. We delve into its synthesis, physicochemical characteristics, and its strategic application in constructing complex molecules, driven by the orthogonal reactivity of its halogen substituents. This document moves beyond simple procedural outlines to explain the underlying chemical principles and rationale behind experimental choices, offering field-proven insights for practical application in a research and development setting.

Strategic Importance in Medicinal Chemistry

The morpholine heterocycle is a well-established "privileged structure" in drug discovery.[1][2] Its inclusion in a molecule often confers favorable pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and bioavailability.[1][2][3] When this valuable scaffold is attached to a phenylsulfonyl linker, it creates a versatile building block.

The subject of this guide, this compound, is a particularly powerful intermediate. The strategic placement of a bromine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring provides two distinct points for chemical modification. The significant difference in reactivity between the C-Br and C-F bonds under various catalytic conditions allows for selective, stepwise functionalization. This "orthogonal" handle is a key tool for synthetic chemists, enabling the efficient and controlled construction of molecular libraries for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Physicochemical & Spectroscopic Profile

A foundational understanding of a compound's properties is critical for its effective use. The data below is compiled from publicly available databases and supplier information.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1643915-62-1 | [4][5] |

| Molecular Formula | C₁₀H₁₁BrFNO₃S | [4][6] |

| Molecular Weight | 324.17 g/mol | [6] |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not consistently reported | N/A |

Typical Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.8-7.9 (dd, 1H), ~7.6-7.7 (m, 1H), ~7.1-7.2 (t, 1H), ~3.75 (t, 4H), ~3.1-3.2 (t, 4H).

-

¹³C NMR (CDCl₃, 101 MHz): Key signals include the fluorine-coupled aromatic carbons and the characteristic morpholine peaks at ~66 ppm and ~46 ppm.

-

¹⁹F NMR (CDCl₃, 376 MHz): A singlet is expected in the typical range for an aryl fluoride.

Synthesis Protocol: Sulfonylation of Morpholine

The most direct and reliable synthesis of this compound involves the reaction of 5-bromo-2-fluorobenzenesulfonyl chloride with morpholine in the presence of a non-nucleophilic base.

Reaction Workflow

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Methodology

Materials:

-

5-Bromo-2-fluorobenzenesulfonyl chloride (1.0 eq)

-

Morpholine (1.1 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 5-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM (to achieve a concentration of ~0.2 M).

-

Reagent Addition: To the stirred solution, add triethylamine (1.5 eq). Subsequently, add morpholine (1.1 eq) dropwise via syringe at room temperature. An ice bath can be used to control any initial exotherm.

-

Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the sulfonyl chloride is fully consumed (typically 2-4 hours).

-

Aqueous Work-up:

-

Quench the reaction by adding 1 M HCl solution. Transfer the mixture to a separatory funnel.

-

Separate the layers and wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.

-

Dry the isolated organic layer over anhydrous MgSO₄.

-

-

Purification & Isolation:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the pure fractions and concentrate in vacuo to yield this compound as a white to off-white solid. Confirm identity and purity via NMR and MS analysis.

-

Rationale Behind Experimental Choices

-

Base Selection: A non-nucleophilic tertiary amine like triethylamine is used to scavenge the HCl generated during the reaction. This prevents the protonation of the morpholine nucleophile and drives the reaction to completion.

-

Stoichiometry: A slight excess of morpholine ensures the complete consumption of the more expensive sulfonyl chloride starting material.

-

Work-up Logic: The initial acid wash removes the excess triethylamine and any remaining morpholine. The subsequent bicarbonate wash removes any residual acidic impurities. The final brine wash aids in the removal of water from the organic layer before drying.

Application as a Versatile Synthetic Intermediate

The primary utility of this compound stems from the ability to perform selective cross-coupling reactions at the C-Br bond, leaving the more robust C-F bond intact for potential subsequent transformations.

Suzuki-Miyaura Cross-Coupling

The C(sp²)-Br bond is highly susceptible to palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for the facile formation of a C-C bond. This is a standard method for introducing new aryl or heteroaryl substituents.[7]

Caption: Suzuki-Miyaura coupling at the C-Br position.

General Protocol:

-

In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq).[8][9]

-

Add a degassed solvent system, such as 1,4-dioxane/water or toluene/water.

-

Heat the mixture under an inert atmosphere (80-100 °C) until the reaction is complete.

-

Perform a standard aqueous work-up followed by chromatographic purification to isolate the coupled product.

Buchwald-Hartwig Amination

The C-Br bond can also be functionalized to form a C-N bond via the Buchwald-Hartwig amination, providing access to a wide array of substituted aniline derivatives.[10][11]

Caption: Buchwald-Hartwig amination at the C-Br position.

General Protocol:

-

Under an inert atmosphere, combine the starting material (1.0 eq), the desired primary or secondary amine (1.1-1.3 eq), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand, and a strong, non-nucleophilic base (e.g., NaOtBu).[12][13]

-

Add an anhydrous, degassed solvent like toluene or dioxane.

-

Heat the reaction mixture (80-110 °C) until completion.

-

After cooling, the reaction is typically filtered through a pad of celite to remove catalyst residue, followed by concentration and purification.

Conclusion

This compound is a high-value, strategically designed synthetic intermediate. Its facile, high-yielding synthesis and, more importantly, the orthogonal reactivity of its C-Br and C-F bonds make it an exceptionally useful tool for the rapid and controlled elaboration of complex molecular structures. For drug development professionals and synthetic chemists, mastery of its application provides a reliable pathway to novel chemical entities with desirable pharmacological properties.

References

- Seliger, H., et al. (1997).

-

Chem-Impex. 4-(4-Nitrophenyl)morpholine. Available at: [Link]

- Google Patents. (2023). WO2023005587A1 - Synthesis method for empagliflozin key intermediate.

- Rolfs, A., & Liebscher, J. (1998). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses, 75, 173.

- Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2654.

-

PubChem. 4-((4-Fluorophenyl)sulfonyl)morpholine. National Center for Biotechnology Information. Available at: [Link]

- Singh, U. P., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(9), 1599-1622.

- Uddin, M. I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.

- Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

- Roy, K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistryOpen, 13(1), e202300188.

- Sabbadin, D., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(21), 3545-3564.

- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.

-

SpectraBase. 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine. Available at: [Link]

-

PubChem. 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine. National Center for Biotechnology Information. Available at: [Link]

- K सेमोनोव, D., et al. (2016). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

-

SpectraBase. 4-[2-bromo-5-(morpholine-4-sulfonyl)thiophene-3-sulfonyl]morpholine. Available at: [Link]

- Lin, S., & Li, Y. (2007).

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-[(5-Bromo-2-fluorobenzene)sulfonyl]morpholine | 1643915-62-1 [sigmaaldrich.com]

- 5. This compound - CAS:1643915-62-1 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 6. Buy this compound | 1643915-62-1 [smolecule.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for Cell-Based Assaying of 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine

Introduction: A Framework for Characterizing Novel Bioactive Compounds

The journey of drug discovery is fundamentally reliant on the precise characterization of novel chemical entities. For a compound such as 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine, a molecule featuring a constellation of pharmacologically relevant motifs, the initial step is to ascertain its biological target and cellular activity. The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and interact with a range of biological targets, including kinases and G protein-coupled receptors (GPCRs).[1][2] The sulfonyl group, combined with the halogenated phenyl ring, suggests potential interactions with enzymes or ion channels.

This guide provides a structured, hypothesis-driven approach for researchers to conduct initial cell-based screening and characterization of this compound. We will outline protocols for assays targeting two of the most prominent drug target classes: G protein-coupled receptors (GPCRs) and ion channels. These assays are designed to be robust, adaptable, and provide a clear path from initial screening to more defined mechanistic studies.

Compound Profile and Safety Precautions

Compound: this compound Molecular Formula: C₁₀H₁₁BrFNO₃S Molecular Weight: 324.17 g/mol (based on structure) CAS Number: Not readily available for this specific sulfonyl derivative. A related compound, 4-(5-Bromo-2-fluorophenyl)morpholine, has the CAS number 1065169-38-1.[3]

Structural Features and Rationale for Assay Selection:

-

Morpholine: A versatile heterocycle frequently found in bioactive compounds, contributing to aqueous solubility and serving as a key interaction motif.[1][2][4]

-

Sulfonamide/Sulfonyl Group: A common functional group in many clinically approved drugs, known to interact with various enzymes and receptors.

-

Bromofluorophenyl Group: The halogenated phenyl ring can influence binding affinity and selectivity through various non-covalent interactions.

Given these structural alerts, it is plausible that this compound could modulate the activity of GPCRs or ion channels, two of the largest families of druggable targets.

Safety and Handling: While a specific Safety Data Sheet (SDS) for this exact compound is not available, prudence dictates handling it with care based on related structures. The morpholine component itself is classified as a flammable liquid and can cause skin and eye damage.[5][6][7][8][9] A structurally similar compound, 4-((4-Fluorophenyl)sulfonyl)morpholine, is listed as harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[10]

General Handling Precautions:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Store the compound in a tightly sealed container in a cool, dry place.

Hypothesized Mechanisms and Primary Assay Strategies

To efficiently determine the primary biological activity of this compound, a parallel screening approach against GPCRs and ion channels is recommended.

Hypothesis 1: GPCR Modulation

The compound may act as an agonist, antagonist, or allosteric modulator of a GPCR. GPCRs are integral membrane proteins that transduce extracellular signals into intracellular responses, often via second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺).[11][12] We will describe two primary assays to detect such activity.

-

cAMP Accumulation Assay: To identify modulation of Gs- or Gi-coupled GPCRs.

-

Calcium Flux Assay: To identify modulation of Gq-coupled GPCRs.

Hypothesis 2: Ion Channel Modulation

The compound may block or activate ion channels, which are critical for regulating the membrane potential of excitable cells.[13] Changes in ion channel activity can be detected using fluorescent dyes sensitive to changes in membrane potential.

-

Membrane Potential Assay: A functional assay to detect changes in the polarization of the cell membrane due to ion channel activity.[14]

Experimental Workflow Overview

The following diagram illustrates the proposed workflow for the initial characterization of the test compound.

Caption: High-level workflow for compound characterization.

Detailed Protocols

PART 1: General Cell Culture and Compound Preparation

1.1. Cell Line Selection and Maintenance For initial screening, human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are recommended due to their robust growth and amenability to transfection. These cell lines can be engineered to express specific GPCR or ion channel targets.[15]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

1.2. Compound Stock and Dilution Preparation

-

Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO). Store at -20°C.

-

Serial Dilutions: On the day of the experiment, perform serial dilutions of the stock solution in the appropriate assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced cytotoxicity.

PART 2: GPCR Modulation Assays

This protocol is designed to measure the inhibition or stimulation of adenylyl cyclase activity, which is downstream of Gs and Gi-coupled GPCRs.

Principle: The assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF®) to detect cAMP levels. A cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate donor are used. In the absence of free cAMP, the donor and acceptor are in close proximity, leading to a high HTRF signal. Cellular cAMP produced upon GPCR activation competes with the d2-labeled cAMP, leading to a decrease in the HTRF signal.

Signaling Pathway:

Caption: Gs/Gi-coupled GPCR signaling pathway.

Materials:

-

HEK293 or CHO cells expressing the target GPCR.

-

White, low-volume 384-well plates.

-

cAMP HTRF® assay kit (e.g., from Cisbio).

-

Forskolin (a direct activator of adenylyl cyclase).

-

Reference agonist and antagonist for the target GPCR.

-

Plate reader capable of HTRF® detection.

Procedure:

-

Cell Plating: Seed 5,000-10,000 cells per well in a 384-well plate and incubate overnight.

-

Compound Addition (Antagonist Mode):

-

Add 5 µL of the test compound or reference antagonist at various concentrations.

-

Incubate for 15-30 minutes at room temperature.

-

Add 5 µL of a reference agonist at its EC₈₀ concentration.

-

-

Compound Addition (Agonist Mode):

-

Add 5 µL of the test compound or reference agonist at various concentrations.

-

-

Incubation: Incubate the plate for 30 minutes at room temperature.

-

Lysis and Detection:

-

Add 5 µL of the HTRF® cAMP-d2 reagent.

-

Add 5 µL of the HTRF® anti-cAMP cryptate reagent.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Read Plate: Measure the fluorescence at 620 nm and 665 nm.

Data Analysis:

-

Calculate the HTRF® ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Normalize the data to positive (reference agonist) and negative (vehicle) controls.

-

Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Quantitative Data Summary:

| Parameter | Agonist Mode | Antagonist Mode |

|---|---|---|

| Test Compound | Dose-response | Dose-response |

| Reference Agonist | Dose-response | EC₈₀ concentration |

| Reference Antagonist | N/A | Dose-response |

| Vehicle Control | 0.5% DMSO | 0.5% DMSO |

This protocol is designed to detect the mobilization of intracellular calcium, a hallmark of Gq-coupled GPCR activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon GPCR activation and subsequent release of Ca²⁺ from the endoplasmic reticulum, the dye binds to calcium, resulting in a significant increase in fluorescence intensity.

Materials:

-

HEK293 or CHO cells expressing the target Gq-coupled GPCR.

-

Black, clear-bottom 96- or 384-well plates.

-

Calcium-sensitive dye kit (e.g., Fluo-4 Direct™).

-

Probenecid (an inhibitor of organic anion transporters to prevent dye leakage).

-

Reference agonist and antagonist for the target GPCR.

-

Fluorescence plate reader with an injection system (e.g., FLIPR®).[16]

Procedure:

-

Cell Plating: Seed 20,000-40,000 cells per well and incubate overnight.

-

Dye Loading:

-

Remove the culture medium.

-

Add 100 µL of the dye-loading solution containing the calcium-sensitive dye and probenecid.

-

Incubate for 60 minutes at 37°C.

-

-

Assay:

-

Place the cell plate into the fluorescence reader.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Agonist Mode: Inject the test compound or reference agonist and record the fluorescence signal for 2-3 minutes.

-

Antagonist Mode: Pre-incubate the cells with the test compound or reference antagonist for 15-30 minutes before injecting the reference agonist.

-

-

Data Analysis:

-

Measure the peak fluorescence response after compound addition.

-

Normalize the data to the baseline and to positive/negative controls.

-

Plot the normalized response against the log of the compound concentration to determine EC₅₀ or IC₅₀ values.

-

PART 3: Ion Channel Modulation Assay

This protocol provides a general method to screen for compounds that modulate the activity of various ion channels by measuring changes in cell membrane potential.[14]

Principle: The assay uses a fluorescent dye that redistributes across the cell membrane in response to changes in membrane potential. Depolarization of the membrane (e.g., by opening Na⁺ or Ca²⁺ channels) causes the dye to enter the cells, increasing fluorescence. Hyperpolarization (e.g., by opening K⁺ channels) causes the dye to exit the cells, decreasing fluorescence.

Materials:

-

Cells expressing the ion channel of interest (e.g., voltage-gated sodium or potassium channels).

-

Black, clear-bottom 96- or 384-well plates.

-

Membrane potential assay kit (e.g., from Molecular Devices or ION Biosciences).[13]

-

Known ion channel opener and blocker as positive controls.

-

Appropriate buffer (e.g., Hanks' Balanced Salt Solution).

-

Fluorescence plate reader.

Procedure:

-

Cell Plating: Seed cells at an appropriate density and incubate overnight.

-

Dye Loading:

-

Remove the culture medium.

-

Add 100 µL of the membrane potential dye loading solution.

-

Incubate for 30-60 minutes at 37°C.

-

-

Compound Addition:

-

Add the test compound or control compounds at various concentrations.

-

Incubate for 15-30 minutes.

-

-

Stimulation (if required):

-

For voltage-gated channels, add a depolarizing agent (e.g., a high concentration of KCl) to activate the channels.

-

-

Read Plate: Measure the fluorescence intensity before and after stimulation.

Data Analysis:

-

Calculate the change in fluorescence in response to the compound.

-

Normalize the data to positive (known modulator) and negative (vehicle) controls.

-

Plot the normalized response against the log of the compound concentration to determine EC₅₀ or IC₅₀ values.

Data Interpretation and Next Steps

-

Positive Hit: A compound that shows a reproducible, dose-dependent effect in any of the primary assays is considered a "hit."

-

Hit Validation: Positive hits should be re-tested to confirm their activity. An orthogonal assay, which measures a different endpoint of the same biological process, should be used to rule out assay-specific artifacts.

-

Mechanism of Action Studies: For confirmed hits, further studies are required to elucidate the precise mechanism. For a GPCR modulator, this could involve radioligand binding assays to determine affinity and binding site. For an ion channel modulator, electrophysiology (e.g., patch-clamp) is the gold standard for detailed characterization of its effects on channel gating and conductance.[17][18]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the initial characterization of this compound. By employing a hypothesis-driven approach targeting major drug classes like GPCRs and ion channels, researchers can efficiently triage this novel compound and pave the way for more in-depth mechanistic studies. The provided protocols are robust and adaptable, ensuring that the generated data is both reliable and informative for guiding future drug development efforts.

References

- (Reference not directly cited in the final text but used for background knowledge).

- ION Biosciences. (n.d.). Ion Channel Assay Services.

- Hothersall, J. D., Brown, G. A., & Dale, I. (2014). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 1175, 107-124.

- SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.

- (Reference not directly cited in the final text but used for background knowledge).

- Verheij, M. H. P., & Leurs, R. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review.

- Fisher Scientific. (2010). Morpholine - SAFETY DATA SHEET.

- Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

- (Reference not directly cited in the final text but used for background knowledge).

- Terstappen, G. C. (2005). Identification of novel Kv1.3 blockers using a fluorescent cell-based ion channel assay. Assay and Drug Development Technologies, 3(5), 543-553.

- National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual.

- Penta. (2025). Morpholine - SAFETY DATA SHEET.

- (Reference not directly cited in the final text but used for background knowledge).

- Promega Corporation. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.

- (Reference not directly cited in the final text but used for background knowledge).

- Reaction Biology. (n.d.). Ion Channel Assay Services.

- (Reference not directly cited in the final text but used for background knowledge).

- ProBio CDMO. (n.d.). GPCR-targeted Assay | GPCRs Bioassay Service.

- Iacona, A. D., & Galdiero, E. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

- Charles River Laboratories. (n.d.). Ion Channel Assays.

- PubChem. (n.d.). 4-((4-Fluorophenyl)sulfonyl)morpholine.

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine.

- (Reference not directly cited in the final text but used for background knowledge).

- (Reference not directly cited in the final text but used for background knowledge).

- (Reference not directly cited in the final text but used for background knowledge).

- ChemicalBook. (n.d.). Morpholine - Safety Data Sheet.

- (Reference not directly cited in the final text but used for background knowledge).

- (Reference not directly cited in the final text but used for background knowledge).

- Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine.

- (Reference not directly cited in the final text but used for background knowledge).

- Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1.

- S. C. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2249-2267.

- (Reference not directly cited in the final text but used for background knowledge).

- Matrix Scientific. (n.d.). 4-(5-Bromo-2-fluorophenyl)morpholine.

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1065169-38-1 Cas No. | 4-(5-Bromo-2-fluorophenyl)morpholine | Matrix Scientific [matrixscientific.com]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. chemos.de [chemos.de]

- 8. chemicalbook.com [chemicalbook.com]

- 9. nexchem.co.uk [nexchem.co.uk]

- 10. 4-((4-Fluorophenyl)sulfonyl)morpholine | C10H12FNO3S | CID 755377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. ionbiosciences.com [ionbiosciences.com]

- 14. Identification of novel Kv1.3 blockers using a fluorescent cell-based ion channel assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. multispaninc.com [multispaninc.com]

- 16. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

- 18. criver.com [criver.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Aryl Sulfonylmorpholines

Welcome to our dedicated technical support center for the synthesis of aryl sulfonylmorpholines. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this important structural motif. Aryl sulfonylmorpholines are prevalent in a wide array of biologically active compounds, and their synthesis, while conceptually straightforward, can present a number of practical challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, from starting material preparation to final product purification. Our goal is to equip you with the knowledge to diagnose problems, optimize your reaction conditions, and achieve reliable and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of aryl sulfonylmorpholines. Each issue is presented in a question-and-answer format, detailing potential causes and offering actionable solutions grounded in chemical principles.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in aryl sulfonylmorpholine synthesis are a frequent challenge and can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

Potential Causes & Solutions:

-

Hydrolysis of the Aryl Sulfonyl Chloride: Aryl sulfonyl chlorides are highly susceptible to hydrolysis by moisture, which converts them into the corresponding and unreactive sulfonic acid.[1] This is one of the most common reasons for low conversion.

-

Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize moisture content.[1]

-

-

Inappropriate Base Selection: The choice of base is critical. It must be strong enough to neutralize the HCl byproduct generated during the reaction but should not compete with morpholine as a nucleophile.[1]

-

Solution: Non-nucleophilic organic bases such as triethylamine (TEA) or pyridine are commonly used.[1] For more sensitive substrates, a hindered base like diisopropylethylamine (DIPEA) can be beneficial. Inorganic bases like potassium carbonate can also be effective, particularly in biphasic systems.

-

-

Sub-optimal Reaction Temperature: The reaction between morpholine and aryl sulfonyl chloride is typically exothermic. However, insufficient thermal energy may lead to slow reaction rates, while excessive heat can promote side reactions and decomposition.

-

Solution: Start the reaction at 0 °C during the addition of the sulfonyl chloride to control the initial exotherm, then allow it to warm to room temperature or gently heat to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time.

-

-

Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound. A common side reaction is the formation of a bis-sulfonated product if a primary amine is present elsewhere in the molecule.[1]

-

Solution: Control the stoichiometry carefully, typically using a slight excess of morpholine (1.1-1.2 equivalents) to ensure complete consumption of the sulfonyl chloride.[1] If other reactive functional groups are present, consider using protecting groups.

-

Experimental Protocol: General Procedure for the Sulfonylation of Morpholine

-

To a solution of morpholine (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of the aryl sulfonyl chloride (1.0 eq.) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Question 2: I am observing an unexpected side product in my reaction. How can I identify and minimize it?

Answer:

The nature of the side product depends on the specific substrates and reaction conditions. However, there are common culprits to consider.

Common Side Products and Mitigation Strategies:

-

Aryl Sulfonic Acid: As mentioned, this arises from the hydrolysis of the aryl sulfonyl chloride.[1] Its presence is a strong indicator of moisture in the reaction.

-

Mitigation: Adhere strictly to anhydrous reaction conditions.

-

-

Bis-Arylsulfonylmorpholine (in cases of N-unsubstituted morpholine precursors): While morpholine itself is a secondary amine, if you are using a precursor with a primary amine that subsequently forms the morpholine ring, bis-sulfonylation is a risk.

-

Mitigation: Use a larger excess of the amine or employ a suitable protecting group strategy.[1]

-

-

Products from Ring-Opening of Morpholine: Under harsh acidic or basic conditions and elevated temperatures, the morpholine ring can potentially undergo cleavage.

-

Mitigation: Maintain moderate reaction temperatures and use non-nucleophilic bases.

-

-

Byproducts from Cross-Coupling Reactions (e.g., Buchwald-Hartwig or Ullmann): If you are forming the C-N bond via cross-coupling, side reactions can include hydrodehalogenation of the aryl halide or homocoupling of the starting materials.

Question 3: My product is difficult to purify. What are some effective purification strategies?

Answer:

Aryl sulfonylmorpholines are often polar compounds, which can make purification challenging.

Purification Techniques:

-

Column Chromatography: This is the most common method.

-

Stationary Phase: Silica gel is standard.

-

Mobile Phase: A gradient of ethyl acetate in hexanes or DCM in hexanes is a good starting point. For more polar products, adding a small amount of methanol to the DCM or ethyl acetate can improve elution.

-

-

Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high purity material, especially on a larger scale.

-

Solvent Selection: Good solvent systems include ethanol/water, isopropanol, or ethyl acetate/hexanes. The goal is to find a solvent or solvent mixture in which the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.

-

-

Liquid-Liquid Extraction: A thorough aqueous workup is crucial to remove the hydrochloride salt of the base (e.g., triethylammonium chloride) and any unreacted morpholine. Washing the organic layer with dilute acid (e.g., 1 M HCl) can help remove residual morpholine, followed by a wash with saturated sodium bicarbonate to neutralize any remaining acid.

-

Dealing with High Polarity: If the product is very polar and streaks on the silica gel column, consider using a different stationary phase like alumina (neutral or basic) or a reverse-phase column.

| Problem | Potential Cause | Suggested Solution |

| Product stuck on silica column | High polarity of the compound. | Switch to a more polar eluent (e.g., add methanol to DCM). Consider using a different stationary phase like alumina. |

| Co-elution with impurities | Similar polarity of product and impurity. | Optimize the solvent system for column chromatography. Attempt recrystallization from a suitable solvent system. |

| Product is an oil | Inherent property of the compound. | Attempt to form a salt (e.g., hydrochloride) which may be crystalline. High-vacuum distillation if the compound is thermally stable. |

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to aryl sulfonylmorpholines?

There are two primary disconnection strategies for the synthesis of aryl sulfonylmorpholines:

-

Formation of the S-N Bond: This is the most common approach and involves the reaction of an aryl sulfonyl chloride with morpholine.[4] This is a classical nucleophilic substitution reaction at the sulfur atom.

-

Formation of the C-N Bond: This strategy utilizes modern cross-coupling methodologies to couple morpholine with an aryl halide or pseudohalide that already contains the sulfonyl group.

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and morpholine.[3][5] This method is valued for its broad substrate scope and functional group tolerance.[3]

-

Ullmann Condensation: A copper-catalyzed C-N coupling reaction.[6] Traditionally, this reaction required harsh conditions (high temperatures), but modern ligand systems have enabled milder reaction conditions.[6][7]

-

Q2: How do I choose between the S-N bond formation and C-N bond formation strategies?

The choice of strategy depends on the availability of starting materials and the functional groups present in the molecule.

-

S-N Bond Formation (Sulfonylation of Morpholine): This is often the most direct and cost-effective method if the corresponding aryl sulfonyl chloride is commercially available or readily synthesized. However, the synthesis of the aryl sulfonyl chloride itself can be challenging and may involve harsh reagents like chlorosulfonic acid, which have limited functional group compatibility.[4]

-

C-N Bond Formation (Cross-Coupling): This approach is advantageous when the required aryl sulfonyl chloride is not accessible or when the synthesis needs to be performed on a substrate with sensitive functional groups that would not tolerate the conditions of chlorosulfonation. Palladium-catalyzed methods, in particular, offer excellent functional group tolerance.[2]

Q3: What is the mechanism of the Buchwald-Hartwig amination for the synthesis of aryl sulfonylmorpholines?

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.[5]

-

Ligand Exchange/Base-Mediated Deprotonation: The amine (morpholine) coordinates to the palladium center, and a base deprotonates the amine to form an amido complex.

-

Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

The efficiency and success of this reaction are highly dependent on the choice of phosphine ligand, which modulates the reactivity of the palladium center.[5]

Q4: Can I use microwave irradiation to accelerate the synthesis of aryl sulfonylmorpholines?

Yes, microwave-assisted synthesis can be a valuable tool to accelerate these reactions. For both the classical sulfonylation and cross-coupling reactions, microwave heating can significantly reduce reaction times from hours to minutes. However, it is important to carefully screen the reaction conditions, as the high temperatures achieved in the microwave can sometimes lead to catalyst decomposition or the formation of different side products.[8]

Visualizing the Synthetic Workflow

Diagram 1: Key Synthetic Routes to Aryl Sulfonylmorpholines

Caption: Comparison of S-N and C-N bond formation strategies.

Diagram 2: Troubleshooting Workflow for Low Yields

Caption: A logical workflow for troubleshooting low reaction yields.

References

-

Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH.[Link]

-

Aryl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal.[Link]

-

Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. NIH.[Link]

-

Recent progress in cross-dehydrogenative sulfonamidation of (hetero)arenes. Chemical Review and Letters.[Link]

- Process for preparing morpholine disulfide.

-

Synthesis of N-substituted morpholine nucleoside derivatives. PubMed.[Link]

-

An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.[Link]

-

Sulfonylureas through CuCl‐catalyzed direct C−N coupling of sulfonamides and isocyanates. ResearchGate.[Link]

- Method for the purification of aryl sulfonic acids and salts.

-

Ullmann condensation. Wikipedia.[Link]

-

Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect.[Link]

-

Early investigations using morpholine-4-sulfonyl chloride A as the starting material … ResearchGate.[Link]

-

AdBippyPhos Promotes Pd-Catalyzed C–N Coupling Between Weakly Nucleophilic Sulfonamides and Heteroaryl Halides. Semantic Scholar.[Link]

-

Buchwald–Hartwig amination. Wikipedia.[Link]

-

Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. PMC - NIH.[Link]

-

Question on purifying aryl Sulfonic acids. Reddit.[Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications.[Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.[Link]

-

Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances.[Link]

-

Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC.[Link]

-

A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.[Link]

-

Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate.[Link]

-

Morpholine synthesis. Organic Chemistry Portal.[Link]

-

On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. ResearchGate.[Link]

-

Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.[Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.[Link]

-

Sulfonamide Synthesis: Unlocking New Pathways with Aryl Triflates via Photocatalytic Coupling. ResearchGate.[Link]

-

The Formation of Morpholine Thiosulfate From Morpholine and Sulfur. UNI ScholarWorks.[Link]

-